molecular formula C17H20ClNO2 B2646026 7-chloro-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326898-03-6

7-chloro-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2646026
CAS RN: 1326898-03-6
M. Wt: 305.8
InChI Key: YRHKRRHVYOCLJN-UHFFFAOYSA-N
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Description

7-Chloro-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as 7-chloro-DL-tetrahydropalmatine (7-CTHP), is a natural alkaloid that is found in the root of the Corydalis species. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including pain, inflammation, and insomnia. In recent years, 7-CTHP has become increasingly popular as a research tool in the fields of neuroscience and pharmacology, due to its ability to interact with multiple neurotransmitter systems.

Scientific Research Applications

Dopaminergic Activity

Research on substituted benzazepines has highlighted their potential as agonists of central and peripheral dopamine receptors. These compounds have been synthesized to explore their effects on renal blood flow and dopaminergic activity, with some showing promising results in both in vitro and in vivo models. Such studies suggest potential applications in neurological disorders where dopaminergic systems are implicated (Pfeiffer et al., 1982).

Pharmacological Evaluation

Benzoxepine-triazole hybrids have been synthesized and evaluated for their antibacterial and anticancer properties. This research introduces a novel class of compounds with specific effectiveness against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines, indicating a potential application in developing new antibacterial and anticancer therapies (Kuntala et al., 2015).

Structural Studies

The structural analysis of benzazepine derivatives through X-ray diffraction offers insight into their crystalline properties, supporting the development of compounds with tailored pharmacological activities. Such studies provide a foundation for the design of more effective therapeutic agents by understanding the molecular basis of their activity (Macías et al., 2011).

Synthesis and Chemical Studies

Research into the synthesis and structure of benzoxazepin derivatives reveals the versatility of these compounds. Studies have shown various methods for synthesizing these compounds and exploring their potential applications in medicinal chemistry, such as antitumor activities and the development of new therapeutic agents (Simon et al., 1996).

properties

IUPAC Name

7-chloro-4-[2-(cyclohexen-1-yl)ethyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c18-15-6-7-16-14(10-15)11-19(17(20)12-21-16)9-8-13-4-2-1-3-5-13/h4,6-7,10H,1-3,5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHKRRHVYOCLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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